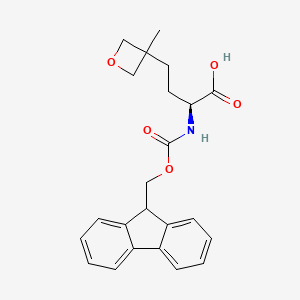
3,4-Dicyclohexylfuran-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dicyclohexylfuran-2,5-dione is an organic compound belonging to the class of furan derivatives It is characterized by a furan ring substituted with two cyclohexyl groups at the 3 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dicyclohexylfuran-2,5-dione can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, which is an acid-catalyzed cyclization of 1,4-dicarbonyl compounds. This method is widely used for the preparation of furan derivatives due to its simplicity and efficiency .
Industrial Production Methods
Industrial production of this compound typically involves the use of advanced catalytic processes to ensure high yield and purity. The use of palladium or gold catalysts has been reported to facilitate the cycloisomerization of conjugated allenones into furans under mild conditions .
化学反応の分析
Types of Reactions
3,4-Dicyclohexylfuran-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert the furan ring into dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products
The major products formed from these reactions include various substituted furans, diketones, and dihydrofuran derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3,4-Dicyclohexylfuran-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 3,4-Dicyclohexylfuran-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, in antibacterial applications, it may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
3,4-Dichloro-2,5-dihydrofuran-2,5-dione: This compound undergoes similar radical alkylation reactions but with different selectivity and reactivity patterns.
Pyrrolidine-2,5-dione: Another similar compound used in medicinal chemistry with distinct biological activities.
Uniqueness
3,4-Dicyclohexylfuran-2,5-dione is unique due to its specific substitution pattern with cyclohexyl groups, which imparts distinct steric and electronic properties
特性
分子式 |
C16H22O3 |
|---|---|
分子量 |
262.34 g/mol |
IUPAC名 |
3,4-dicyclohexylfuran-2,5-dione |
InChI |
InChI=1S/C16H22O3/c17-15-13(11-7-3-1-4-8-11)14(16(18)19-15)12-9-5-2-6-10-12/h11-12H,1-10H2 |
InChIキー |
FCPSUSZFRNMCNS-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2=C(C(=O)OC2=O)C3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


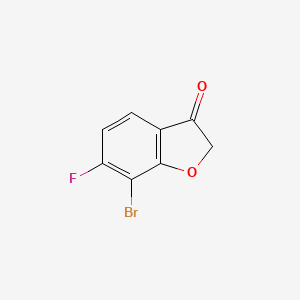
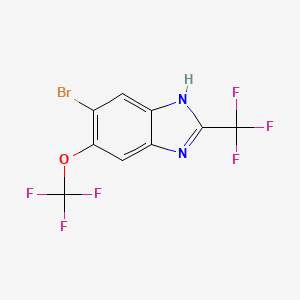
![(R)-2-methyl-N-((S)-2-oxa-8-azaspiro[4.5]decan-4-yl)propane-2-sulfinamide](/img/structure/B12836741.png)
![N-[2-[2-[2-[2-[2-[[2-[(2-aminoacetyl)amino]acetyl]-(2-amino-2-oxoethyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide](/img/structure/B12836749.png)
![2-((4AR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B12836754.png)
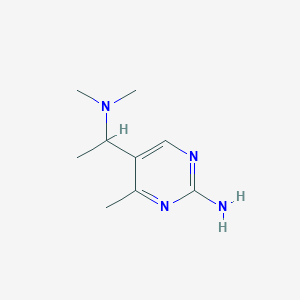
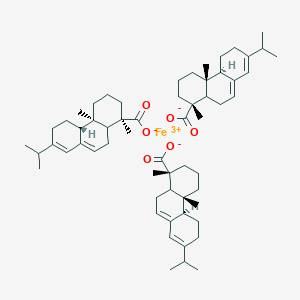
![2-[[4-(3,5-Dimethyl-1H-Pyrazol-1-yl-1-Phthalazinyl]Thio]-N-(4-Fluorophenyl)-Acetamide](/img/structure/B12836782.png)
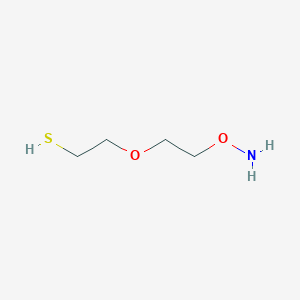
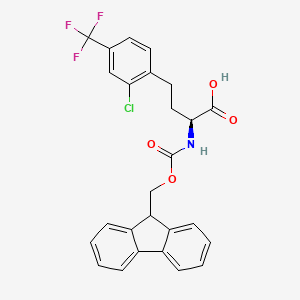
![4-Bromo-6-(trifluoromethyl)pyrido[2,3-c]pyridazine](/img/structure/B12836798.png)

